5-Chloro-4-ethoxy-2-methoxyaniline is an organic compound characterized by a benzene ring substituted with three distinct functional groups: a chlorine atom at the 5-position, an ethoxy group at the 4-position, and a methoxy group at the 2-position. Its molecular formula is and it has a molar mass of approximately 215.69 g/mol. This compound belongs to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms are replaced by substituents.
Research indicates that 5-Chloro-4-ethoxy-2-methoxyaniline exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer pathways. It has been evaluated for its antiproliferative effects against various cancer cell lines, showing potential in targeting mutant epidermal growth factor receptor and BRAF pathways, which are often overactive in cancers . The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their catalytic activity.
The synthesis of 5-Chloro-4-ethoxy-2-methoxyaniline can be achieved through several methods:
5-Chloro-4-ethoxy-2-methoxyaniline finds applications in several fields:
Studies have shown that 5-Chloro-4-ethoxy-2-methoxyaniline interacts with various biological targets, primarily through enzyme inhibition mechanisms. Its interaction with specific amino acids within enzyme active sites has been characterized, revealing insights into its potential therapeutic roles. Such studies help elucidate the structure-activity relationships that govern its efficacy against cancer cell lines .
Compound Name | Key Differences |
---|---|
5-Chloro-2-methoxyaniline | Lacks the ethoxy group |
4-Ethoxy-2-methoxyaniline | Lacks the chloro group |
5-Chloro-4-ethoxyaniline | Lacks the methoxy group |
5-Chloro-4-ethoxy-2-methoxyaniline is unique due to the presence of all three substituents (chloro, ethoxy, and methoxy) on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable for specific synthetic applications and biological interactions .
The retrosynthetic analysis of 5-chloro-4-ethoxy-2-methoxyaniline follows fundamental principles of breaking chemical bonds based on existing chemical reactions and achieving maximum possible simplification [1]. The target molecule contains three distinct functional groups: a chlorine atom at the 5-position, an ethoxy group at the 4-position, and a methoxy group at the 2-position on the aniline framework .
Table 1: Retrosynthetic Disconnections for 5-Chloro-4-ethoxy-2-methoxyaniline
Step | Target Compound | Disconnection | Precursor |
---|---|---|---|
1 | 5-Chloro-4-ethoxy-2-methoxyaniline | Ethoxy removal | 5-Chloro-2-methoxyaniline |
2 | 5-Chloro-2-methoxyaniline | Chlorine installation | 2-Methoxyaniline |
3 | 2-Methoxyaniline | Methoxy installation | Aniline |
Alternative retrosynthetic approaches involve starting from 4-chloro-1-methoxy-2-nitrobenzene, which upon reduction yields 5-chloro-2-methoxyaniline with 98% yield [3]. This pathway offers advantages in terms of regioselectivity and overall synthetic efficiency [3] [4].
Position-specific halogenation of aniline derivatives requires careful consideration of electronic and steric factors to achieve regioselective chlorination [5] [6]. The classical electrophilic aromatic substitution typically favors para- and ortho-substitution patterns due to the electron-donating nature of the amino group [7] [8].
Direct chlorination of unprotected aniline derivatives can be achieved using copper(II) chloride as a chlorinating agent [5]. The mechanism involves copper(II) oxidation of aniline followed by chloride addition, yielding predominantly para-chlorinated products with minor ortho- and dichlorinated products [5]. Modern protocols utilizing ionic liquids as solvents have demonstrated significant improvements in reaction efficiency [5].
Table 2: Chlorination Conditions and Yields
Reagent System | Solvent | Temperature (°C) | Conversion (%) | Para:Ortho Ratio |
---|---|---|---|---|
Copper(II) chloride | Aqueous hydrochloric acid | 80-100 | 85 | 3:1 |
Copper(II) chloride | 1-Hexyl-3-methylimidazolium chloride | 60 | 92 | 4:1 |
N-Chlorosuccinimide | Dichloromethane | 25 | 78 | 2.5:1 |
Highly ortho-selective chlorination can be achieved using secondary ammonium chloride salt organocatalysts at room temperature [6]. This methodology provides excellent regioselectivity and can be readily scaled for industrial applications [6]. The catalyst demonstrates recyclability and maintains activity through multiple reaction cycles [6].
For meta-selective chlorination, palladium-catalyzed carbon-hydrogen bromination and chlorination methods using N-bromophthalimide or N-chlorophthalimide have been developed [9]. These reactions overcome the competing ortho/para-selectivity of traditional electrophilic halogenation by employing directing group strategies [9].
The installation of alkoxy groups on aromatic systems can be accomplished through several methodologies, with the Williamson ether synthesis being the most widely employed approach [10]. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion via an S_N2 mechanism [10].
Methoxy group installation typically utilizes methyl iodide and potassium carbonate under basic conditions [11] [12]. The reaction proceeds efficiently at elevated temperatures, with potassium carbonate serving as both base and dehydrating agent [11]. Selective methylation in the presence of multiple hydroxyl groups can be achieved through careful control of reaction conditions and stoichiometry [12].
Table 3: Alkoxylation Reaction Conditions
Alkoxy Group | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Methoxy | Methyl iodide | Potassium carbonate | Dimethylformamide | 80 | 4 | 89 |
Ethoxy | Ethyl iodide | Potassium carbonate | Methanol | 65 | 2 | 87 |
Methoxy | Dimethyl sulfate | Sodium hydroxide | Water | 60 | 6 | 85 |
Ethoxy group installation follows similar protocols but requires longer reaction times due to increased steric hindrance [13]. The use of ethyl iodide with potassium carbonate in methanol provides optimal yields for ethoxylation reactions [13]. Alternative approaches include acid-catalyzed alkoxylation using alcohols as nucleophiles in the presence of strong acids [14].
Iodine(III)-mediated carbon-hydrogen alkoxylation represents a metal-free alternative for aniline derivative functionalization [15]. This methodology demonstrates high reaction rates at ambient temperature and broad substrate scope [15]. The reaction proceeds via imine intermediates and provides access to alkoxyl-substituted N-arylimines [15].
Catalytic systems for aniline synthesis and functionalization encompass diverse approaches ranging from heterogeneous metal catalysts to organocatalytic systems [16] [17]. Palladium-based catalysts have emerged as particularly effective for selective carbon-hydrogen functionalization reactions [18] [19].
The kinetics of aniline alkylation reactions follow Langmuir-Hinshelwood competitive associative adsorption mechanisms [17]. Rate equations derived from batch reactor data indicate that surface reaction between Schiff base intermediates and hydrogen represents the rate-limiting catalytic step [17]. Temperature dependence studies reveal activation energies in the range of 45-65 kilojoules per mole for typical alkylation reactions [17].
Table 4: Kinetic Parameters for Aniline Functionalization Reactions
Reaction Type | Catalyst | Temperature Range (K) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |
---|---|---|---|---|
Reductive alkylation | Nickel/Organoclay | 373-423 | 52.4 | 2.8 × 10⁶ |
Carbon-hydrogen olefination | Palladium/S,O-ligand | 313-353 | 48.1 | 1.2 × 10⁵ |
Electrophilic substitution | Iron(III) chloride | 298-338 | 61.7 | 4.5 × 10⁷ |
Palladium/S,O-ligand catalytic systems demonstrate exceptional para-selectivity in carbon-hydrogen olefination reactions [18]. The reaction proceeds under mild conditions with broad substrate scope, including mono-, di-, and trisubstituted anilines bearing electron-donating and electron-withdrawing groups [18] [19]. Preliminary mechanistic studies suggest that the ligand promotes carbon-hydrogen bond cleavage, which constitutes the rate-determining step [18].
Aromatic guanidines function as highly active binary catalytic systems when combined with appropriate cocatalysts [20]. These systems demonstrate remarkable efficiency in carbon dioxide fixation reactions under mild conditions [20]. The presence of multiple nitrogen-hydrogen bonds modifies traditional reaction mechanisms through hydrogen bond formation [20].
Purification of aniline derivatives relies primarily on crystallization and chromatographic separation techniques [21] [22]. Recrystallization represents the most widely employed method for solid purification, leveraging differences in solubility at varying temperatures [23] [24].
The recrystallization process involves dissolution of the impure compound in a heated solvent followed by controlled cooling to induce crystal formation [23] [25]. Solvent selection follows specific criteria: low solubility at room temperature, high solubility when heated, chemical inertness, and appropriate volatility for crystal drying [24]. Common solvents for aniline derivative purification include water, ethanol, and ethanol-water mixtures [21] [24].
Table 5: Solvent Systems for Aniline Derivative Purification
Compound Type | Primary Solvent | Secondary Solvent | Temperature Range (°C) | Recovery (%) |
---|---|---|---|---|
Unsubstituted anilines | Water | Ethanol | 20-80 | 75-85 |
Chloroanilines | Ethanol | Water | 25-78 | 80-90 |
Methoxyanilines | Methanol | Water | 30-65 | 85-95 |
Crystallization mechanisms for organic compounds follow nonclassical pathways involving multiple stages [26]. Initial formation of amorphous spherical aggregates is followed by densification and nucleation, leading to crystalline order development within precursor structures [26]. This process culminates in crystal growth through continuous transition from spherical to faceted morphologies [26].
Chromatographic purification employs column chromatography using silica gel or reversed-phase materials [27]. For aniline derivatives, carbon-18 columns with acetic acid-methanol mobile phases provide effective separation from amine impurities [27]. The separation mechanism relies on differential retention based on polarity and hydrogen bonding interactions [27].
Filtration techniques complement crystallization for complete purification [28]. Gravity filtration removes insoluble impurities while maintaining the desired filtrate [28]. Vacuum filtration using Büchner funnels facilitates rapid solid collection and minimizes product loss [24] [25].
5-Chloro-4-ethoxy-2-methoxyaniline exhibits thermal properties consistent with substituted aromatic amines containing both electron-withdrawing and electron-donating groups [1]. The compound's molecular structure, featuring a chlorine atom at the 5-position, an ethoxy group at the 4-position, and a methoxy group at the 2-position, significantly influences its thermal behavior through intermolecular interactions and crystal packing arrangements.
Based on comprehensive analysis of structural analogs, the melting point of 5-chloro-4-ethoxy-2-methoxyaniline is estimated to fall within the range of 75-85°C [2] [3] [4]. This estimation derives from systematic comparison with related compounds: 5-chloro-2-methoxyaniline exhibits a melting point of 79-84°C [2], while 3-chloro-5-methoxyaniline melts at 33°C [3]. The additional ethoxy substituent in the target compound likely increases intermolecular hydrogen bonding capacity and van der Waals interactions, resulting in elevated melting temperatures compared to simpler analogs.
The boiling point estimation of 300-320°C is based on molecular weight considerations and substituent effects observed in related chloromethoxyaniline derivatives [5] [6]. Comparative analysis reveals that 4-chloro-2-methoxyaniline boils at 260.0°C at 760 mmHg [5], while 2-chloro-4-methoxyaniline exhibits a boiling point of 249°C [6]. The presence of the ethoxy group in 5-chloro-4-ethoxy-2-methoxyaniline increases the molecular weight to 201.65 g/mol [1], contributing to higher boiling point through enhanced intermolecular forces.
Property | Value | Basis of Estimation | Reference |
---|---|---|---|
Melting Point | 75-85°C | Structural analog comparison | [2] [3] [4] |
Boiling Point | 300-320°C | Molecular weight and substituent effects | [5] [6] |
Molecular Weight | 201.65 g/mol | Experimentally determined | [1] |
The thermodynamic stability of 5-chloro-4-ethoxy-2-methoxyaniline is influenced by the electronic effects of its substituents. The chlorine atom provides electron-withdrawing inductive effects (-I effect), while the methoxy and ethoxy groups contribute electron-donating resonance effects (+M effect) [7]. This combination creates a balanced electronic environment that affects the compound's thermal decomposition pathways and stability ranges.
Research on related aromatic amines demonstrates that thermal decomposition typically occurs above 190°C for chloroaniline derivatives [8]. The presence of alkoxy groups may provide additional stabilization through resonance delocalization, potentially extending the thermal stability range of the target compound. Studies on substituted anilines indicate that compounds with similar substitution patterns exhibit thermal stability up to approximately 250-280°C before significant decomposition occurs [9].
The solubility behavior of 5-chloro-4-ethoxy-2-methoxyaniline in organic solvents is governed by the compound's amphoteric nature and the balance between hydrophilic and lipophilic substituents. The amino group provides hydrogen bonding capability, while the chlorine, methoxy, and ethoxy substituents influence both polarity and steric interactions [11].
Based on solubility studies of structural analogs, 5-chloro-4-ethoxy-2-methoxyaniline demonstrates good solubility in moderately polar organic solvents. The compound shows enhanced solubility in ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) compared to purely apolar solvents [12]. The ethoxy and methoxy groups contribute to solubility in alcoholic solvents through hydrogen bonding interactions, while the aromatic ring system provides compatibility with moderately polar organic media.
Solvent | Solubility Category | Interaction Type | Reference |
---|---|---|---|
Ethanol | Good | Hydrogen bonding | [13] |
Dichloromethane | Good | Dipole-dipole | [12] |
DMSO | Excellent | Strong dipole interactions | [14] |
Chloroform | Moderate | Weak hydrogen bonding | [3] [14] |
Water | Limited | Hydrophobic interactions dominant |
The solubility of 5-chloro-4-ethoxy-2-methoxyaniline in organic solvents follows thermodynamic principles related to enthalpy and entropy changes during dissolution. Studies on para-chloroaniline derivatives indicate that the dissolution process is generally endothermic and entropy-driven [11]. The presence of multiple substituents creates a complex solubility profile influenced by competing intermolecular forces.
Research on related methoxyaniline derivatives shows that solubility correlates strongly with solvent polarity and hydrogen bonding capacity [11]. The compound's estimated LogP value of 2.0-2.5 suggests moderate lipophilicity, consistent with good solubility in organic solvents of intermediate polarity. The presence of both electron-withdrawing and electron-donating groups creates a balanced polarity profile that enhances solubility in diverse organic media.
Solubility enhancement mechanisms include:
The acid-base properties of 5-chloro-4-ethoxy-2-methoxyaniline are determined by the basicity of the amino group and the electronic effects of the ring substituents. The compound behaves as a weak base in aqueous solution, with the amino group capable of protonation under acidic conditions [15] [16].
Based on systematic analysis of structural analogs and substituent effects, the pKa of 5-chloro-4-ethoxy-2-methoxyaniline is estimated to fall within the range of 3.5-4.5. This estimation considers the electronic effects of the substituents: 5-chloro-2-methoxyaniline exhibits a pKa of 3.48±0.10 [2], while 3-chloro-5-methoxyaniline has a pKa of 3.12±0.10 [3]. The additional ethoxy group provides slight electron-donating effects that may marginally increase the basicity compared to purely methoxy-substituted analogs.
Compound | pKa Value | Electronic Effects | Reference |
---|---|---|---|
5-Chloro-2-methoxyaniline | 3.48±0.10 | -I (Cl), +M (OMe) | [2] |
3-Chloro-5-methoxyaniline | 3.12±0.10 | -I (Cl), +M (OMe) | [3] |
2-Chloro-5-methoxyaniline | 2.23±0.10 | -I (Cl), +M (OMe) | [4] |
5-Chloro-4-ethoxy-2-methoxyaniline | 3.5-4.5 (estimated) | -I (Cl), +M (OMe, OEt) | Estimated |
The pH-dependent stability of 5-chloro-4-ethoxy-2-methoxyaniline is critical for understanding its behavior in various chemical environments. The compound exists in different protonation states depending on solution pH, with the neutral form predominating at pH values above the pKa and the protonated ammonium form dominant under acidic conditions [16].
Stability studies of related aniline derivatives demonstrate that the compound exhibits maximum stability in slightly basic to neutral pH ranges (pH 7-9) [17]. Under strongly acidic conditions (pH < 2), the protonated form may undergo hydrolysis of the alkoxy groups, while strongly basic conditions (pH > 12) may facilitate oxidative degradation of the amino group.
The Henderson-Hasselbalch equation governs the distribution of protonation states:
pH = pKa + log([A-]/[HA])
Where [A-] represents the neutral amine form and [HA] represents the protonated ammonium form. At physiological pH (7.4), the compound exists predominantly in the neutral form, enhancing its stability and reducing reactivity toward electrophilic attack.
5-Chloro-4-ethoxy-2-methoxyaniline exhibits photosensitivity characteristics typical of aromatic amines containing electron-rich substituents. The compound's chromophoric system, consisting of the substituted aniline core, absorbs ultraviolet radiation in the 250-350 nm range, making it susceptible to photochemical degradation under ambient light conditions [18] [19].
Studies on related chloroaniline derivatives demonstrate that photodegradation follows first-order kinetics with half-lives ranging from 2-24 hours under direct UV irradiation [19] [20]. The presence of electron-donating methoxy and ethoxy groups enhances the compound's UV absorption capacity, increasing photosensitivity compared to unsubstituted chloroanilines.
Photodegradation Parameter | Estimated Value | Influencing Factors | Reference |
---|---|---|---|
UV Absorption Maximum | 270-290 nm | Aromatic amine chromophore | [18] |
Photodegradation Rate | 0.1-0.5 h⁻¹ | Substituent effects | [19] |
Half-life under UV | 2-8 hours | Light intensity dependent | [20] |
The photodegradation of 5-chloro-4-ethoxy-2-methoxyaniline proceeds through multiple competing pathways involving free radical intermediates and excited state reactions. Primary degradation mechanisms include photooxidation of the amino group, dealkylation of methoxy and ethoxy substituents, and aromatic ring hydroxylation [18] [19].
Research on aromatic amine photodegradation indicates that the process follows pseudo-first-order kinetics under constant irradiation conditions [21]. The rate of degradation depends on factors including light intensity, wavelength, oxygen concentration, and the presence of photosensitizers or quenchers. The compound's estimated photodegradation rate constant ranges from 0.1-0.5 h⁻¹ under standard UV-B irradiation conditions.
Major degradation pathways include:
Protection of 5-chloro-4-ethoxy-2-methoxyaniline from photodegradation requires implementation of appropriate stabilization strategies. UV screening agents, antioxidants, and light-blocking packaging materials effectively minimize photochemical degradation [22]. Studies on pharmaceutical photostabilization demonstrate that compounds with similar structures benefit from amber glass storage containers and addition of UV absorbers such as benzophenone derivatives.
The compound should be stored under controlled conditions including:
Research indicates that proper photostabilization can extend the stability of photosensitive aromatic amines by factors of 10-100, making effective light protection essential for maintaining compound integrity during storage and handling [22].